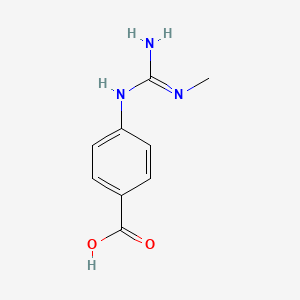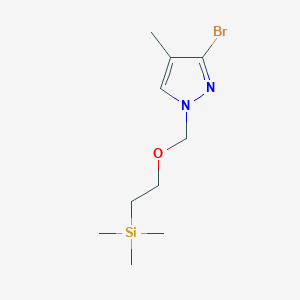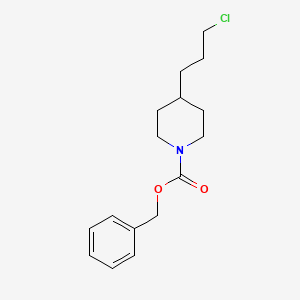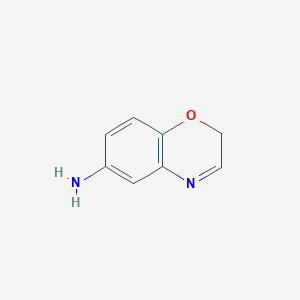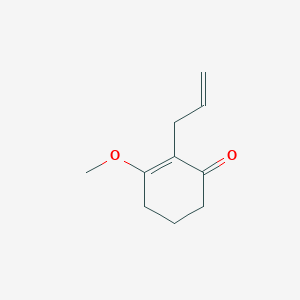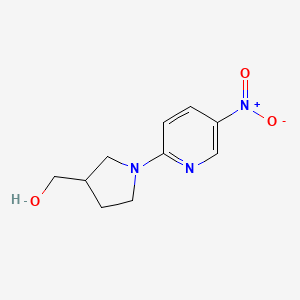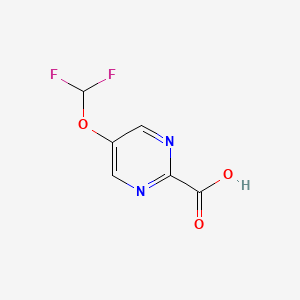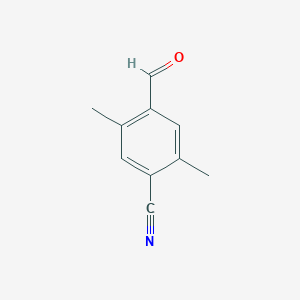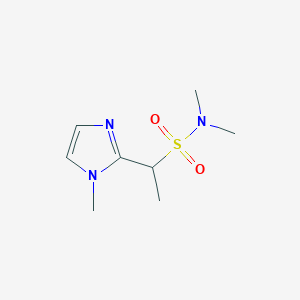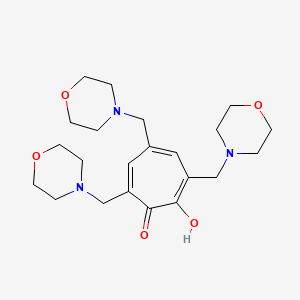
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3,5,7-tris(morpholinomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3,5,7-tris(morpholinomethyl)- is a complex organic compound known for its unique structure and properties It is a derivative of tropolone, a non-benzenoid aromatic compound, and features three morpholinomethyl groups attached to the cycloheptatrienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3,5,7-tris(morpholinomethyl)- typically involves the following steps:
Starting Materials:
Hydroxylation: The hydroxylation of tropolone at the 2-position is achieved using reagents such as N-bromosuccinimide (NBS) or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3,5,7-tris(morpholinomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholinomethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholinomethyl derivatives.
Scientific Research Applications
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3,5,7-tris(morpholinomethyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3,5,7-tris(morpholinomethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The morpholinomethyl groups enhance its solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
Tropolone: The parent compound, known for its aromatic properties and biological activities.
2-Hydroxy-2,4,6-cycloheptatrien-1-one: A hydroxylated derivative of tropolone.
2-Hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-one (beta-Thujaplicin): Known for its antimicrobial properties.
Uniqueness
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-3,5,7-tris(morpholinomethyl)- stands out due to the presence of three morpholinomethyl groups, which impart unique chemical and biological properties. These groups enhance its solubility, reactivity, and potential for diverse applications compared to its simpler analogs.
Properties
CAS No. |
33902-86-2 |
|---|---|
Molecular Formula |
C22H33N3O5 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-hydroxy-3,5,7-tris(morpholin-4-ylmethyl)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C22H33N3O5/c26-21-19(16-24-3-9-29-10-4-24)13-18(15-23-1-7-28-8-2-23)14-20(22(21)27)17-25-5-11-30-12-6-25/h13-14H,1-12,15-17H2,(H,26,27) |
InChI Key |
JTVCESNOTCQVRS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C(=O)C(=C2)CN3CCOCC3)O)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



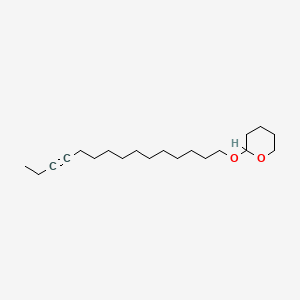
![1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13965815.png)
